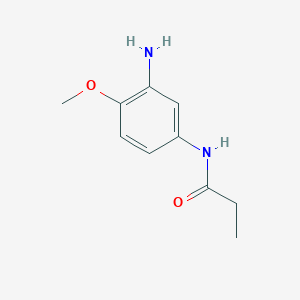

N-(3-Amino-4-methoxyphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGBYRNFIMZEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Synthesis Strategies for N 3 Amino 4 Methoxyphenyl Propanamide

Retrosynthetic Analysis of N-(3-Amino-4-methoxyphenyl)propanamide Architecture

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond (C-N bond), as this bond is reliably formed through various amidation reactions. This primary disconnection yields two key synthons: 3-amino-4-methoxyaniline and a propanoyl group equivalent, such as propanoyl chloride or propanoic acid.

A further retrosynthetic step involves a Functional Group Interconversion (FGI) on the 3-amino-4-methoxyaniline precursor. The 3-amino group can be derived from the reduction of a nitro group, a common and high-yielding transformation in aromatic chemistry. This leads to a more readily available precursor, 4-methoxy-3-nitroaniline (B184566).

Therefore, a plausible synthetic pathway would involve the acylation of 4-methoxy-3-nitroaniline with a propanoyl source to form N-(4-methoxy-3-nitrophenyl)propanamide, followed by the reduction of the nitro group to afford the final target molecule. This two-step approach is often preferred as it avoids potential side reactions associated with the free amino group during the amidation step.

Conventional Approaches to this compound Synthesis

Conventional methods for synthesizing this compound rely on well-established, high-yielding reactions that are standard in organic synthesis.

The direct formation of the amide bond between 3-amino-4-methoxyaniline and propanoic acid is a primary synthetic route. This transformation typically requires the activation of the carboxylic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine.

One common method is the conversion of propanoic acid to propanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with 3-amino-4-methoxyaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. evitachem.com

Alternatively, a wide array of coupling agents can facilitate the direct amidation of propanoic acid with the aniline (B41778) derivative. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then displaced by the amine. This approach avoids the need to isolate a potentially harsh acyl chloride.

Table 1: Common Coupling Agents for Amidation

| Coupling Agent | Full Name | Typical Conditions | Byproduct |

|---|---|---|---|

| EDC/EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Often used with HOBt or DMAP, Room Temp, CH₂Cl₂ or DMF | Water-soluble urea |

| DCC | N,N′-Dicyclohexylcarbodiimide | Room Temp or 0 °C, CH₂Cl₂ or THF | Dicyclohexylurea (DCU) - solid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Base (e.g., DIPEA), Room Temp, DMF | Water-soluble tetramethylurea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Base (e.g., DIPEA), Room Temp, DMF | Water-soluble tetramethylurea |

As suggested by the retrosynthetic analysis, a highly effective strategy involves the late-stage reduction of a nitro-containing intermediate, namely N-(4-methoxy-3-nitrophenyl)propanamide. The reduction of an aromatic nitro group to an amine is one of the most reliable transformations in organic synthesis. evitachem.com

Catalytic hydrogenation is a widely used method, employing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This method is often clean and high-yielding, with water being the only byproduct.

Alternatively, metal-acid systems can be used. Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid, are effective for this reduction. google.com Another common laboratory method involves the use of sodium dithionite (B78146) (Na₂S₂O₄).

Table 2: Selected Methods for Nitro Group Reduction

| Reagent/System | Typical Solvent | Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727), Ethanol (B145695), Ethyl Acetate | Room Temperature, 1-4 atm H₂ | Clean reaction, catalyst is filtered off. |

| Fe, HCl | Water, Ethanol | Reflux | Requires basic workup to neutralize acid. |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux | Stannic salts can be problematic to remove. |

| Na₂S₂O₄ | Water/THF or Water/Methanol | Room Temperature or mild heating | Mild conditions, useful for sensitive substrates. |

The propanamide backbone is typically constructed by acylating an aniline precursor. In the context of the nitro-intermediate strategy, 4-methoxy-3-nitroaniline is acylated to form N-(4-methoxy-3-nitrophenyl)propanamide. nih.gov This reaction is generally straightforward and high-yielding.

The most common method involves reacting 4-methoxy-3-nitroaniline with propanoyl chloride in a suitable solvent like dichloromethane (B109758) or THF, with a base such as triethylamine to scavenge the generated HCl. evitachem.com Alternatively, propanoic anhydride (B1165640) can be used, often with gentle heating or a catalytic amount of acid. The resulting N-(4-methoxy-3-nitrophenyl)propanamide can then be carried forward to the reduction step. nih.gov

Modern and Sustainable Synthetic Pathways for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally benign methods. These modern approaches often rely on catalysis to minimize waste and avoid harsh reagents.

Modern synthetic efforts aim to replace stoichiometric reagents (like coupling agents or metal reductants) with catalytic alternatives.

Catalytic Amidation: Direct amidation of carboxylic acids and amines without the need for stoichiometric activating agents is a significant goal in green chemistry. One promising approach is the use of titanium catalysts. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids and amines in refluxing toluene. researchgate.netrsc.org This method avoids the formation of large amounts of byproduct waste associated with traditional coupling agents. While aromatic acids are typically converted with 10 mol% of the catalyst, the reaction is efficient for a wide range of substrates. rsc.org

Catalytic Transformations in this compound Synthesis

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages for the synthesis of this compound, primarily through high selectivity and milder reaction conditions. mpg.denih.gov Organometallic complexes, such as those based on rhodium, ruthenium, or palladium, are effective for the reduction of aromatic nitro groups. These catalysts facilitate the transfer of hydrogen to the nitro group, leading to the formation of the desired amino group with high efficiency.

The use of small organic molecules as catalysts (organocatalysis) also represents a viable homogeneous approach. mpg.de These metal-free catalysts can activate the reactants in a highly selective manner, avoiding the potential for metal contamination in the final product. mpg.de The key benefits of employing homogeneous catalysts in the production of this compound include enhanced reaction rates and the ability to tune the catalyst's structure to optimize yield and selectivity. nih.gov

Heterogeneous Catalysis (e.g., Raney Nickel applications)

Heterogeneous catalysis is a cornerstone of industrial chemical synthesis, valued for the ease with which the catalyst can be separated from the reaction mixture and subsequently reused. In the synthesis of this compound from its nitro-precursor, heterogeneous catalysts are widely used for the hydrogenation step.

Raney Nickel Applications Raney nickel, a porous nickel catalyst, is particularly effective for the reduction of nitroarenes to anilines. scispace.com For the conversion of N-(4-methoxy-3-nitrophenyl)propanamide, a slurry of Raney nickel is used in a solvent like methanol or ethanol under a hydrogen atmosphere. google.commdpi.com The reaction is typically conducted at elevated temperature and pressure to achieve a high conversion rate. google.com

The primary advantages of using Raney nickel include its high catalytic activity, cost-effectiveness, and robustness. mdpi.com However, a notable drawback can be its rapid deactivation, which necessitates regeneration protocols to maintain its efficacy over multiple cycles. mdpi.com Regeneration can often be achieved by washing with specific solvents or through thermal treatment under a hydrogen atmosphere. mdpi.com

| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Liquid | High selectivity, mild conditions, tunable | Difficult separation, potential product contamination |

| Heterogeneous | Raney Nickel | Solid | Easy separation and reuse, cost-effective, high activity | Potential for deactivation, may require harsher conditions |

| Heterogeneous | Palladium on Carbon (Pd/C) | Solid | High efficiency, good selectivity, widely used | Higher cost than nickel, potential for deactivation |

Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals, including this compound.

Solvent-Free Reactions

A key tenet of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. nih.gov The concept that "the best solvent is no solvent" has driven the development of solvent-free reaction conditions. nih.gov For the synthesis of this compound, the initial acylation step could potentially be carried out under solvent-free (neat) conditions by melting the reactants together, possibly with microwave irradiation to provide the necessary energy. researchgate.net This approach not only eliminates solvent waste but can also lead to faster reaction times and simpler product isolation.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. primescholars.com Catalytic hydrogenation, used for the reduction of the nitro group in the synthesis of this compound, is an excellent example of an atom-economical reaction. jocpr.com

In this step, the nitro group (-NO₂) is converted to an amino group (-NH₂) using hydrogen gas (H₂). The only byproduct is water (H₂O).

Synthetic Route Step: N-(4-methoxy-3-nitrophenyl)propanamide + 3 H₂ → this compound + 2 H₂O

This reaction, in theory, can achieve a high atom economy because most of the atoms from the reactants are incorporated into the final product. nih.gov This contrasts sharply with older reduction methods, such as the Bechamp reduction using iron and acid, which generate large amounts of iron sludge waste. google.com By focusing on catalytic routes, the synthesis of this compound aligns with the goal of waste minimization. epa.gov

| Reduction Method | Reactants | Byproducts | Atom Economy | Green Chemistry Assessment |

|---|---|---|---|---|

| Catalytic Hydrogenation | Nitro-precursor, H₂ | H₂O | High | Excellent: Minimal waste, high efficiency. |

| Transfer Hydrogenation (e.g., with Hydrazine) | Nitro-precursor, Hydrazine (B178648) (N₂H₄) | N₂, H₂O | Moderate-High | Good: Avoids high-pressure H₂, but hydrazine is toxic. |

| Stoichiometric Metal Reduction (e.g., Fe/HCl) | Nitro-precursor, Fe, HCl | Fe₂O₃, FeCl₂, H₂O | Very Low | Poor: Generates significant metallic and salt waste. |

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. europa.eu This technology offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. polimi.it

A multi-step synthesis, such as the acylation followed by catalytic hydrogenation required for the target compound, can be integrated into a single, seamless flow process. jst.org.inuc.pt

Step 1 (Acylation): 4-methoxy-3-nitroaniline and propanoyl chloride streams are mixed and passed through a heated reactor coil to form the amide intermediate.

Step 2 (Hydrogenation): The output stream is then mixed with hydrogen gas and passed through a packed-bed reactor containing a heterogeneous catalyst (like Pd/C or Raney Nickel).

This integrated approach eliminates the need for isolating and purifying the intermediate, which saves time, reduces solvent use, and minimizes manual handling of materials. thieme-connect.de The superior heat and mass transfer in flow reactors allows for better control over reaction parameters, leading to higher yields, improved product purity, and enhanced safety, especially for highly exothermic reactions like nitrations or hydrogenations. europa.eupolimi.it

Biocatalytic Approaches in this compound and Analog Synthesis

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. This approach is gaining traction in chemical synthesis due to its high selectivity, mild operating conditions (ambient temperature and pressure in aqueous media), and environmental compatibility. manchester.ac.uk

For the synthesis of this compound, biocatalysis could be applied to the amide bond formation step. Enzymes such as lipases or proteases can catalyze the acylation of 3-amino-4-methoxyaniline with a propanoyl donor. While the native function of these enzymes is typically hydrolysis, their catalytic activity can be reversed in non-aqueous or low-water environments.

Furthermore, engineered enzymes and directed evolution techniques are expanding the scope of biocatalysis to create novel synthetic pathways. nih.gov For instance, peptide ligases or engineered non-ribosomal peptide synthetase (NRPS) modules could be developed to specifically synthesize the target amide bond. researchgate.netresearchgate.net These approaches offer the potential for highly efficient and stereoselective synthesis of this compound and its chiral analogs, providing a greener alternative to traditional chemical methods. manchester.ac.uknih.gov

Enantioselective Biotransformations Utilizing Nitrile Hydratases

The synthesis of chiral β-amino amides from their corresponding β-amino nitriles is a significant transformation in organic chemistry, often accomplished with high enantioselectivity using biocatalysis. Nitrile hydratases, enzymes found in microorganisms such as Rhodococcus erythropolis, are particularly effective for this purpose. nih.govresearchgate.netchimia.ch These enzymes catalyze the hydration of a nitrile group to an amide. In the case of a racemic mixture of a β-amino nitrile, a nitrile hydratase can selectively convert one enantiomer, allowing for the separation of the unreacted nitrile and the newly formed amide, a process known as kinetic resolution.

| Substrate (Racemic β-Amino Nitrile) | Biocatalyst | Product | Enantiomeric Excess (ee) of Amide | Reference |

| N-Benzyl-3-amino-3-phenylpropanenitrile | Rhodococcus erythropolis AJ270 | N-Benzyl-3-amino-3-phenylpropanamide | >99.5% | nih.govchimia.ch |

| N-Benzyl-3-amino-4-methylpentanenitrile | Rhodococcus erythropolis AJ270 | N-Benzyl-3-amino-4-methylpentanamide | >99.5% | nih.gov |

This table presents representative data for analogous compounds to illustrate the general utility of the described synthetic method, as specific data for this compound was not available in the searched literature.

Synthetic Strategies for Isotopic Labeling of this compound for Research

Isotopic labeling is a crucial technique for tracing the metabolic fate of a compound and for use as an internal standard in quantitative analysis. nih.govwikipedia.orgcernobioscience.com The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the structure of this compound would enable detailed studies of its absorption, distribution, metabolism, and excretion (ADME). nih.govcernobioscience.com

General strategies for the isotopic labeling of a molecule like this compound would involve the use of isotopically enriched starting materials or late-stage isotopic exchange reactions. For instance, ¹³C or ¹⁵N could be incorporated into the propanamide side chain by using appropriately labeled propanoic acid or its derivatives in the final acylation step of the synthesis. Labeling of the aromatic ring could be achieved by starting with an isotopically labeled aniline precursor. Deuterium can often be introduced at specific positions on the aromatic ring or the side chain through methods like catalytic hydrogen-deuterium exchange.

The choice of isotope and its position in the molecule depends on the intended research application. For example, ¹³C or ¹⁵N labeling is often preferred for metabolic studies to avoid the kinetic isotope effect that can sometimes be observed with deuterium labeling. x-chemrx.com The labeled compound can then be traced and quantified in biological matrices using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org

While specific protocols for the isotopic labeling of this compound are not described in the available literature, the general principles of organic synthesis allow for its conceptual design. A summary of common isotopes used in labeling and their primary research applications is provided in the table below.

| Isotope | Common Application | Detection Method | Reference |

| Deuterium (²H) | Altering metabolic profiles (kinetic isotope effect), internal standards in mass spectrometry. | Mass Spectrometry, NMR Spectroscopy | musechem.comnih.gov |

| Carbon-13 (¹³C) | Metabolic pathway tracing, quantitative analysis, structural elucidation. | Mass Spectrometry, NMR Spectroscopy | nih.govalfa-chemistry.com |

| Nitrogen-15 (¹⁵N) | Metabolic studies of nitrogen-containing compounds, protein and nucleic acid research. | Mass Spectrometry, NMR Spectroscopy | cernobioscience.commusechem.com |

This table outlines the general applications of common stable isotopes in chemical and biological research, as specific isotopic labeling strategies for this compound were not found in the searched literature.

Chemical Reactivity and Transformation Mechanisms of N 3 Amino 4 Methoxyphenyl Propanamide

Reactions at the Amide Functional Group of N-(3-Amino-4-methoxyphenyl)propanamide

The amide functional group is known for its relative stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance imparts a partial double bond character to the carbon-nitrogen bond, making it less susceptible to nucleophilic attack compared to other carbonyl derivatives. Nevertheless, it can undergo several important transformations under specific conditions.

Hydrolysis Mechanisms and Stability Studies

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a thermodynamically favorable but kinetically slow process that typically requires harsh conditions such as heating with strong acids or bases. quora.comchemguide.co.uk

Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org This facilitates the nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the elimination of the amine as a leaving group. For this compound, acid hydrolysis would yield propanoic acid and 3-amino-4-methoxyaniline. The aniline (B41778) derivative formed would be protonated under the acidic conditions.

Acid-Catalyzed Hydrolysis Pathway:

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer from the attacking water molecule.

Protonation of the amide nitrogen to form a good leaving group.

Elimination of the 3-amino-4-methoxyanilinium ion.

Deprotonation of the resulting carbonyl to form propanoic acid.

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion as the leaving group. This is generally a more difficult process because the amide anion is a poor leaving group. Heating is typically required to drive the reaction. The products of base-catalyzed hydrolysis of this compound would be sodium propanoate and 3-amino-4-methoxyaniline.

The stability of the amide bond in this compound is significant due to resonance stabilization. quora.com However, studies on related N-acylated amino acid amides have shown that the electronic nature of substituents can influence hydrolytic stability. Electron-rich aromatic groups can sometimes accelerate hydrolysis under acidic conditions through intramolecular catalysis mechanisms, though this is highly structure-dependent. iu.edu For this compound, the electronic effects of the amino and methoxy (B1213986) groups on the phenyl ring are less likely to directly influence the stability of the remote propanamide group through such mechanisms.

N-Alkylation and Acylation Reactions

While the amide nitrogen is generally a poor nucleophile due to resonance, N-alkylation and N-acylation are possible, though they often require strong bases or catalytic activation.

N-Alkylation involves the substitution of the amide hydrogen with an alkyl group. This reaction is challenging due to the low acidity of the N-H proton (pKa ~17) and the low nucleophilicity of the resulting conjugate base. Modern synthetic methods often employ metal catalysts, such as those based on cobalt, palladium, or iridium, to facilitate this transformation with alcohols or alkyl halides under milder conditions. nih.govresearchgate.netrsc.orgorganic-chemistry.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amide, followed by reduction. researchgate.net

N-Acylation of the amide nitrogen leads to the formation of an imide. This transformation is also challenging but can be achieved using strong acylating agents under basic conditions. Internal nucleophilic catalysis, where a nearby functional group assists in the reaction, has been shown to be an effective strategy for N-acylation of certain amides. semanticscholar.org For this compound, direct N-acylation at the amide nitrogen would be less favorable than acylation at the more nucleophilic primary amino group.

Reduction of the Amide Carbonyl

The amide carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents. This reaction converts the amide into an amine.

The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate coordinates with the aluminum species, making the oxygen a good leaving group. Elimination of the oxygen and a second hydride attack on the resulting iminium ion yields the final amine product.

Another important reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-S(CH₃)₂). The mechanism involves coordination of the Lewis acidic boron to the carbonyl oxygen, followed by hydride transfer.

For this compound, reduction of the amide group would yield the secondary amine, N-(3-Amino-4-methoxyphenyl)propan-1-amine.

| Reagent | Typical Conditions | Product from this compound |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | N-(3-Amino-4-methoxyphenyl)propan-1-amine |

| Borane (BH₃·THF or BH₃·SMe₂) | Anhydrous THF, often with heating | N-(3-Amino-4-methoxyphenyl)propan-1-amine |

Reactivity of the Amino Moiety in this compound

The primary aromatic amino group (-NH₂) is a key center of reactivity in the molecule. Its nucleophilicity and susceptibility to oxidation are influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The methoxy (-OCH₃) group at the para position is strongly electron-donating, which increases the electron density on the ring and enhances the nucleophilicity of the amino group. The N-propanamide group at the meta position is weakly deactivating.

Amine Functionalization Reactions (e.g., acylation, alkylation, arylation)

The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) to form a new, more stable amide bond. researchgate.netresearchgate.net This reaction is often rapid and can be performed under mild conditions. For instance, selective acylation of the more nucleophilic amino group in the presence of the less reactive amide group is expected. A patent for a related compound, 3-amino-4-alkoxy-acylanilide, describes the selective acylation of a diaminoanisole derivative at the amino group ortho to the alkoxy group by carefully controlling reaction conditions, such as low temperature. googleapis.com

Alkylation: Direct alkylation of the amino group with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. Reductive amination, which involves reacting the amine with an aldehyde or ketone to form an imine followed by reduction, is a more controlled method for mono-alkylation. Catalytic methods have also been developed for the N-alkylation of anilines. thieme-connect.de

Arylation: The formation of a new carbon-nitrogen bond between the amino group and an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst and a suitable aryl halide or triflate as the coupling partner. organic-chemistry.orgbeilstein-journals.org

| Reaction Type | Typical Reagents | Expected Product with this compound |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine (B92270) | N-(3-Acetamido-4-methoxyphenyl)propanamide |

| Alkylation (Reductive Amination) | Acetaldehyde, NaBH₃CN | N-(3-(Ethylamino)-4-methoxyphenyl)propanamide |

| Arylation (Buchwald-Hartwig) | Bromobenzene, Pd catalyst, Base | N-(4-Methoxy-3-(phenylamino)phenyl)propanamide |

Oxidation Pathways of the Aniline Nitrogen

Aniline and its derivatives are susceptible to oxidation, and the reaction pathways can be complex, leading to a variety of products. The presence of electron-donating groups, such as the methoxy group in this compound, generally lowers the oxidation potential, making the compound easier to oxidize compared to unsubstituted aniline. mdpi.comumn.eduresearchgate.net

The initial step in the oxidation of anilines is typically a one-electron transfer to form a radical cation. mdpi.com The fate of this intermediate depends on the reaction conditions, the oxidant used, and the substitution pattern on the aromatic ring.

Potential oxidation pathways and products include:

Dimerization: The radical cations can couple to form various dimeric products, such as benzidines (head-to-tail coupling) or azobenzenes.

Polymerization: Under certain conditions, extensive oxidation can lead to the formation of polymeric materials like polyaniline.

Formation of Quinone Imines: Further oxidation and rearrangement can lead to the formation of quinone imines. Studies on the oxidation of 3-methoxy-4-tert-butylaniline, a structurally similar compound, with oxidants like potassium ferricyanide (B76249) or silver oxide, have shown the formation of N-aryl-p-quinone imines and N,N'-diaryl-p-quinone di-imines. rsc.org

Formation of Phenazines: Complex condensation and oxidation reactions can also lead to heterocyclic structures such as phenazines. rsc.org

The specific products formed from the oxidation of this compound would depend heavily on the chosen oxidant and reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Ring of this compound

The reactivity of the aromatic ring in this compound is significantly influenced by the three substituents attached to it: the propanamide group, the amino group, and the methoxy group. The interplay of their electronic effects dictates the molecule's susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the presence of three electron-donating groups (EDGs), which increase the electron density of the π-system, making it more attractive to electrophiles. savemyexams.comntu.edu.sg

-NH₂ (Amino) Group: This is a very strong activating group. The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through a powerful +R (resonance) effect. This effect significantly outweighs its -I (inductive) electron-withdrawing effect. libretexts.orglibretexts.org

-OCH₃ (Methoxy) Group: This is also a strong activating group. Similar to the amino group, the oxygen atom's lone pairs are delocalized into the ring via a strong +R effect, which overcomes its -I effect. libretexts.orgorganicchemistrytutor.com

-NHC(=O)CH₂CH₃ (Propanamide) Group: This group is considered a moderately activating group. While the nitrogen atom has a lone pair that can be donated to the ring (+R effect), this effect is diminished because the lone pair is also in resonance with the adjacent carbonyl group. libretexts.org

Collectively, these groups render the aromatic ring substantially more reactive than benzene itself. libretexts.org The rate of electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions is expected to be significantly enhanced. masterorganicchemistry.com The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, which is the rate-determining step. masterorganicchemistry.com The electron-donating nature of the substituents stabilizes this positively charged intermediate, thereby lowering the activation energy of the reaction. ntu.edu.sg

Nucleophilic Aromatic Substitution (NAS)

Conversely, the 4-methoxyphenyl ring of this compound is highly deactivated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This type of reaction typically requires an electron-poor aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org

The substituents on this compound are all electron-donating, which increases the ring's electron density. This high electron density repels incoming nucleophiles, making the initial attack, which is the rate-determining step, energetically unfavorable. masterorganicchemistry.comyoutube.com The mechanism for SNAr involves the formation of a negatively charged Meisenheimer complex, which would be destabilized by the existing electron-donating groups. libretexts.orgyoutube.com Therefore, under typical SNAr conditions, this compound is expected to be unreactive. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity

Regioselectivity in electrophilic aromatic substitution reactions is determined by the directing effects of the substituents on the aromatic ring. youtube.com Substituents influence the position of the incoming electrophile by differentially stabilizing the carbocation intermediates formed during the reaction. ntu.edu.sg In this compound, all three substituents are ortho, para-directors. savemyexams.comlibretexts.org

The directing influences are as follows:

Propanamide (-NHC(=O)R) at C1: Directs to positions 2 (ortho) and 4 (para, blocked).

Amino (-NH₂) at C3: Directs to positions 2, 4 (ortho, position 4 is blocked), and 6 (para).

Methoxy (-OCH₃) at C4: Directs to positions 3, 5 (ortho, position 3 is blocked) and 1 (para, blocked).

The vacant positions on the ring are C2, C5, and C6. The directing effects of the substituents converge on these positions with varying intensity:

Position C2: Activated by being ortho to both the propanamide and amino groups. This position is expected to be highly activated.

Position C5: Activated by being ortho to the methoxy group. This position is also significantly activated.

Position C6: Activated by being para to the propanamide group and ortho to the amino group. This position is also highly activated.

The final regiochemical outcome of a reaction will depend on the specific electrophile and reaction conditions, with steric hindrance playing a crucial role. The propanamide group at C1 and the amino group at C3 may sterically hinder attack at the C2 position. Similarly, the methoxy group at C4 may hinder attack at C5. Attack at C6 is ortho to the relatively small amino group and para to the larger propanamide group, making it an electronically and sterically plausible site for substitution. Precise product distribution would require experimental validation.

| Ring Position | Activating Influence From | Predicted Reactivity | Potential Steric Hindrance |

|---|---|---|---|

| C2 | Ortho to Propanamide, Ortho to Amino | High | High (from C1 and C3 substituents) |

| C5 | Ortho to Methoxy | High | Moderate (from C4 substituent) |

| C6 | Para to Propanamide, Ortho to Amino | High | Low to Moderate |

Stereoselectivity

This compound is an achiral molecule. Stereoselectivity becomes a relevant consideration only in reactions that introduce a chiral center. In the context of typical aromatic substitution reactions, a new chiral center is not formed on the ring. Therefore, stereoselectivity is not a primary feature of its electrophilic aromatic substitution chemistry. Reactions involving the propanamide side chain could potentially generate stereoisomers, but such reactivity is outside the scope of aromatic ring transformations. Currently, there is a lack of specific research findings in the public domain detailing stereoselective reactions involving this compound.

Photochemical and Radiolytic Degradation Studies of this compound

Photochemical Degradation

The photochemical behavior of this compound is influenced by its nature as a fully aromatic amide. cdnsciencepub.com Aromatic amides are known to undergo photodecomposition upon irradiation with UV light, typically at wavelengths such as 254 nm. cdnsciencepub.com One of the characteristic photochemical reactions of anilides (amides derived from aniline) is the photo-Fries rearrangement. cdnsciencepub.com This process involves the cleavage of the N-C(O) bond, followed by the recombination of the resulting radicals at the ortho or para positions of the aromatic amine ring to form amino ketones. cdnsciencepub.com

For this compound, a photo-Fries rearrangement would be expected to yield propanoyl-substituted aminomethoxybenzene isomers. However, the efficiency and pathway of such reactions are sensitive to factors like the solvent polarity and the wavelength of irradiation. cdnsciencepub.com In addition to rearrangement, cleavage of the amide bond can lead to the formation of free radical fragments that can engage in secondary reactions, such as hydrogen abstraction from the solvent. umd.edu The presence of the electron-rich amino and methoxy groups may also make the molecule susceptible to photo-oxidation processes. acs.org

Radiolytic Degradation

Radiolysis involves the chemical decomposition of a substance by ionizing radiation, such as gamma rays. The stability of amides under such conditions is a subject of study, particularly in fields like nuclear fuel reprocessing. rsc.org The degradation of N,N-dialkyl amides has been shown to proceed via the cleavage of C-N and C-C bonds, leading to the formation of secondary amines and carboxylic acids or their derivatives. rsc.org

| Degradation Type | Potential Reaction | Expected Primary Products | Influencing Factors |

|---|---|---|---|

| Photochemical | Photo-Fries Rearrangement | Amino-ketones (isomers) | Wavelength, Solvent Polarity cdnsciencepub.com |

| Photochemical | N-C(O) Bond Cleavage | Radical fragments, Solvent adducts | Solvent Type, Oxygen Presence cdnsciencepub.comumd.edu |

| Radiolytic | Bond Scission (C-N, C-C) | Secondary amines, Carboxylic acids | Radiation Dose, Matrix Effects rsc.orgnasa.gov |

Advanced Spectroscopic and Analytical Characterization of N 3 Amino 4 Methoxyphenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For N-(3-Amino-4-methoxyphenyl)propanamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into the molecule's connectivity and spatial arrangement.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the amino group, and the propanamide moiety. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring. The ethyl group of the propanamide chain would be characterized by a triplet and a quartet, indicative of the coupling between the adjacent methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group would each resonate at characteristic frequencies, confirming the carbon skeleton of the compound.

While specific experimental data for this compound is not widely available in the public domain, a hypothetical data table for its ¹H and ¹³C NMR spectra is presented below based on established chemical shift principles and data from structurally similar compounds.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 1 | - | ~172 | - | - |

| 2 | ~2.3 | ~30 | q | 7.5 |

| 3 | ~1.2 | ~10 | t | 7.5 |

| 4 | - | ~130 | - | - |

| 5 | ~7.0 | ~115 | d | 2.0 |

| 6 | ~6.8 | ~110 | d | 8.5 |

| 7 | - | ~145 | - | - |

| 8 | - | ~120 | - | - |

| 9 | ~7.2 | ~118 | dd | 8.5, 2.0 |

| 10 | ~3.8 | ~56 | s | - |

| 11 (NH) | ~8.5 (broad) | - | s | - |

| 12 (NH₂) | ~4.5 (broad) | - | s | - |

Note: This is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions.

2D NMR experiments would further solidify the structural assignment. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between the CH₂ and CH₃ groups of the propanamide chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, crucial for linking the propanamide group to the aromatic ring. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound (C₁₀H₁₄N₂O₂), allowing for the unambiguous determination of its elemental formula. The expected exact mass would be calculated and compared to the experimentally observed mass to confirm the compound's identity with a high degree of confidence.

Interactive Table 2: Expected HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Mass Analyzer | Ionization Mode |

| [C₁₀H₁₄N₂O₂ + H]⁺ | 195.1133 | TOF or Orbitrap | ESI |

| [C₁₀H₁₄N₂O₂ + Na]⁺ | 217.0953 | TOF or Orbitrap | ESI |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint and can be used to elucidate the connectivity of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the propanoyl group, and fragmentations within the substituted aromatic ring. Analyzing these fragmentation pathways provides valuable mechanistic information about the gas-phase ion chemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present and, in some cases, the molecule's conformation.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, C-N stretching, C-O stretching of the methoxy group, and various vibrations associated with the aromatic ring.

Interactive Table 3: Expected Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3200 (two bands) | 3400-3200 |

| N-H (Amide) | Stretching | ~3300 | ~3300 |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |

| C=O (Amide I) | Stretching | ~1650 | ~1650 |

| N-H (Amide II) | Bending | ~1550 | Weak |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-O (Methoxy) | Stretching | ~1250 | ~1250 |

| C-N | Stretching | 1400-1000 | 1400-1000 |

Raman spectroscopy would provide complementary information. While C=O stretching is strong in the IR, aromatic C=C stretching vibrations are often more intense in the Raman spectrum. The combination of both techniques allows for a more complete vibrational analysis.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of information, including:

Precise bond lengths and angles: Confirming the molecular geometry.

Torsional angles: Defining the conformation of the molecule in the crystal lattice.

Intermolecular interactions: Identifying hydrogen bonds (e.g., between the amine/amide N-H groups and the carbonyl oxygen or the nitrogen of another molecule) and other non-covalent interactions that dictate the crystal packing.

Currently, there is no publicly available crystal structure for this compound. Such a study would be invaluable for understanding its solid-state properties and for computational modeling studies.

Chromatographic Techniques for Purity Assessment, Separation, and Quantitative Analysis

Chromatographic methods are fundamental for determining the purity, isolating the compound from mixtures, and quantifying its presence in a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for a non-volatile and a volatile analysis, respectively.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reverse-phase HPLC (RP-HPLC) method would be the standard approach for the analysis of this compound. The development and validation of such a method would involve a systematic optimization of chromatographic conditions to achieve a sensitive, specific, and reproducible analysis.

Method Development: The primary objective of method development is to achieve adequate separation of the target analyte from any impurities or degradation products. Key parameters to be optimized would include:

Column: A C18 column is a common choice for moderately polar compounds like this compound, offering a good balance of hydrophobic retention and peak shape.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of all components within a reasonable timeframe.

Detection: A UV detector would be suitable, with the detection wavelength set at the absorbance maximum of the compound, which is expected to be in the range of 254-280 nm due to the aromatic ring. A photodiode array (PDA) detector could also be used to obtain spectral information and assess peak purity.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a column temperature of 25-30 °C are typical starting points for optimization.

Method Validation: Once developed, the method would be validated according to ICH (International Council for Harmonisation) guidelines to ensure its reliability. Validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A representative, hypothetical HPLC method for this compound is detailed in the table below.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography is an essential technique for the identification and quantification of volatile organic compounds that may be present as byproducts from the synthesis of this compound. These could include residual solvents or volatile starting materials.

A typical GC analysis would involve:

Sample Preparation: Dissolving a known amount of the compound in a suitable solvent and potentially using headspace analysis for very volatile impurities.

GC System: A gas chromatograph equipped with a flame ionization detector (FID) is generally used for its sensitivity to a wide range of organic compounds. A mass spectrometer (MS) detector can be used for definitive identification of unknown impurities.

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate for separating a broad range of volatile compounds.

Temperature Program: A temperature gradient would be employed, starting at a low temperature to separate highly volatile components and ramping up to a higher temperature to elute less volatile compounds.

Carrier Gas: An inert gas such as helium or nitrogen would be used as the carrier gas.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₁₀H₁₄N₂O₂) to confirm its empirical formula and assess its purity.

The theoretical elemental composition of this compound is as follows:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 61.84% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.27% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.43% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.48% |

| Total | 194.234 | 100.00% |

The results of an elemental analysis are typically considered acceptable if the experimental values are within ±0.4% of the theoretical values.

Advanced Thermal Analysis of this compound

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA experiment would reveal its decomposition temperature and provide information about the presence of any residual solvents or volatile impurities. The sample would be heated in a controlled atmosphere (e.g., nitrogen or air), and the mass loss would be recorded. A typical TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC analysis of this compound would be used to determine its melting point, which is a key indicator of purity. The DSC thermogram would show an endothermic peak corresponding to the melting of the compound. The temperature at the peak maximum is taken as the melting point. The sharpness of the melting peak can also provide an indication of the sample's purity, with broader peaks often suggesting the presence of impurities.

A summary of expected thermal analysis data is presented below.

| Analysis Technique | Parameter | Expected Observation |

| TGA | Decomposition Onset | A sharp decrease in mass indicating thermal decomposition. |

| DSC | Melting Point | A distinct endothermic peak. |

| Peak Shape | A sharp peak would indicate high purity. |

Computational and Theoretical Studies of N 3 Amino 4 Methoxyphenyl Propanamide

Quantum Chemical Calculations on Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular geometries, electronic structures, and spectroscopic properties. A typical study on N-(3-Amino-4-methoxyphenyl)propanamide would involve optimizing its 3D structure to find the lowest energy conformation. Following optimization, properties such as vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis absorption spectra), and NMR chemical shifts could be calculated. However, specific studies detailing DFT calculations, including optimized bond lengths, bond angles, or predicted spectra for this compound, are not available in the peer-reviewed literature.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the methoxy (B1213986) group and the carbonyl group, as well as the nitrogen of the amino group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups. Without specific computational studies, a detailed analysis of the MEP map for this molecule remains theoretical.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. This compound has several rotatable bonds, including those connecting the propanamide side chain to the phenyl ring and within the side chain itself. A full analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify stable conformers and the energy barriers between them. Such a detailed conformational analysis for this specific molecule has not been published.

Molecular Dynamics (MD) Simulations of this compound in Solvent Systems

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules like water. An MD simulation of this compound would provide insights into its solvation, stability, and how it moves and flexes in a solution. This information is valuable for understanding its behavior in a biological environment. At present, there are no published MD simulation studies specifically targeting this compound.

In Silico Prediction of Reactivity and Reaction Pathways for this compound

In silico methods can predict a molecule's reactivity using descriptors derived from its electronic structure. Concepts like frontier molecular orbitals (HOMO and LUMO), global reactivity indices (e.g., hardness, softness, electronegativity), and local reactivity indices (e.g., Fukui functions) could be calculated to predict how and where this compound might react. These calculations could identify the most likely sites for metabolic transformation or chemical degradation. However, dedicated research on the in silico reactivity of this molecule is not currently available.

Computational Tools for Structure-Activity Relationship (SAR) Prediction for this compound Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological activity. Computational tools, including Quantitative Structure-Activity Relationship (QSAR) models, are often used to predict the activity of new analogs based on a dataset of known compounds. While this compound could theoretically be included in a QSAR study as part of a larger library of chemical analogs, no specific SAR or QSAR studies focusing on this compound and its derivatives have been published.

In-Depth Computational Analysis of this compound Remains a Scientific Frontier

Despite the growing interest in computational and theoretical studies for drug discovery and molecular design, specific research focusing on the molecular docking of this compound with potential receptor or enzyme interactions is not publicly available at this time. A thorough review of scientific literature and chemical databases reveals a significant gap in the in-silico analysis of this particular compound.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the mechanistic basis of a compound's potential biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues within the binding site of a target protein. Such studies provide valuable insights into the compound's mechanism of action and can guide further experimental research.

While computational studies, including molecular docking, have been conducted on structurally related compounds or derivatives, the specific data for this compound—including binding affinities, interaction energies, and detailed breakdowns of interacting residues with any particular enzyme or receptor—has not been reported in the accessible scientific literature. The generation of detailed, informative, and scientifically accurate content, complete with data tables on its molecular docking, is therefore not possible.

The absence of such studies indicates that the exploration of this compound's biological targets and its mode of interaction at a molecular level is a novel area for future research. Investigating the potential interactions of this compound with various enzymes and receptors through molecular docking simulations could uncover new therapeutic possibilities and contribute significantly to the field of medicinal chemistry.

Future computational research on this compound would likely involve:

Target Identification: Utilizing chemoinformatic tools to predict potential biological targets based on the compound's structural features.

Molecular Docking Simulations: Performing docking studies against the identified targets to predict binding modes and affinities.

Molecular Dynamics Simulations: Running simulations to assess the stability of the predicted ligand-protein complexes over time.

Such research would be essential to elucidate the mechanistic underpinnings of any observed biological activity and to guide the rational design of more potent and selective analogs. Until such studies are conducted and their findings published, a detailed analysis of the molecular docking of this compound remains speculative.

Potential Research Applications and Future Directions for N 3 Amino 4 Methoxyphenyl Propanamide

N-(3-Amino-4-methoxyphenyl)propanamide as a Versatile Synthetic Intermediate in Organic Synthesis

The molecular architecture of this compound, featuring reactive amino and amide functionalities, positions it as a valuable building block in organic synthesis. The presence of a primary aromatic amine allows for a variety of chemical transformations, including diazotization followed by substitution reactions, enabling the introduction of a wide array of functional groups. This versatility makes it a key intermediate in the synthesis of various dyes and pigments. For instance, N-(3-amino-4-methoxyphenyl)benzamide, a closely related compound, is a known precursor in the production of several Pigment Red series dyes. dyestuffintermediates.com

The amino group can also readily undergo acylation, alkylation, and condensation reactions. These reactions are fundamental in the construction of more complex molecular frameworks, including heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science. The propanamide side chain offers additional points for modification, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Diazotization-Substitution | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Halogenated or cyanated derivatives |

| Acylation | Acyl chlorides, Anhydrides | N-acylated derivatives |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-alkylated derivatives |

| Condensation | Dicarbonyl compounds | Heterocyclic structures (e.g., benzodiazepines) |

| Cross-Coupling Reactions | Aryl halides, Palladium catalyst | N-arylated derivatives |

Exploration of this compound in Material Science Research

The distinct structural features of this compound suggest its potential utility in the burgeoning field of material science.

Precursor for Polymer Synthesis

The bifunctional nature of this compound, possessing both an amino group and an amide linkage, makes it a candidate monomer for the synthesis of functional polymers. The amino group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, to form polyamides. These resulting polymers would incorporate the methoxyphenylpropanamide moiety as a repeating unit, potentially imparting unique properties to the material, such as altered solubility, thermal stability, and affinity for specific molecules or ions. The synthesis of functional aromatic polyamides is an active area of research, with a focus on creating materials with controlled structures and properties. mdpi.com While the direct polymerization of this compound has not been extensively reported, the principles of polymer chemistry support its potential as a monomer. For instance, the synthesis of N-(4-Methoxyphenyl) maleimide (B117702) and its subsequent polymerization demonstrates the utility of methoxyphenyl-containing monomers in creating thermally stable polymers. humanjournals.com

Development of Fluorescent Probes or Dyes

Fluorescent probes are indispensable tools in biomedical research and diagnostics. The development of novel fluorophores with tailored properties is a continuous pursuit. The this compound scaffold contains a substituted aniline (B41778) moiety, which is a common structural component in many fluorescent dyes. The amino and methoxy (B1213986) groups on the phenyl ring can act as electron-donating groups, influencing the electronic transitions and thus the photophysical properties of a larger conjugated system.

By chemically modifying this compound to extend its π-conjugation, for example, through reactions at the amino group, it is conceivable to generate novel fluorescent compounds. The design and synthesis of π-conjugated fluorescent dyes are often modular, allowing for the incorporation of various building blocks to tune their absorption and emission characteristics. nih.gov The propanamide side chain could also be functionalized to attach the dye to biomolecules or to introduce specific recognition elements.

Applications in Nanomaterials

The surface functionalization of nanomaterials is crucial for their application in various fields, including catalysis, sensing, and nanomedicine. The amino group of this compound provides a reactive handle for covalently attaching the molecule to the surface of nanoparticles, such as gold nanoparticles or quantum dots. This surface modification could influence the solubility, stability, and biocompatibility of the nanomaterials. Furthermore, the methoxyphenylpropanamide moiety could introduce specific functionalities to the nanoparticle surface, potentially enabling interactions with biological targets or influencing the material's optical or electronic properties.

This compound as a Chemical Biology Tool for Mechanistic Studies

In chemical biology, small molecules are often employed as probes to investigate complex biological processes. The structure of this compound lends itself to being developed into such a tool. For instance, it could be used as a scaffold to design enzyme inhibitors or receptor ligands. By systematically modifying its structure and observing the effects on biological activity, researchers can gain insights into the mechanism of action of a particular protein or pathway.

The amino group allows for the attachment of reporter groups, such as fluorescent tags or biotin, which would enable the visualization and tracking of the molecule within a biological system. This approach is fundamental to studying the localization, trafficking, and interactions of biomolecules. While specific mechanistic studies employing this compound are not yet prevalent in the literature, its structural motifs are present in compounds with known biological activities, suggesting its potential in this area.

Emerging Research Methodologies for Studying this compound

The comprehensive characterization and understanding of the properties and potential applications of this compound can be advanced by a variety of modern research methodologies.

Analytical Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for the purification and quantification of such compounds and their derivatives. nih.gov Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), are essential for unambiguous structure elucidation.

Computational Chemistry: Theoretical and computational chemistry methods can provide valuable insights into the molecular properties of this compound. pnnl.govchemrxiv.org Density functional theory (DFT) calculations, for example, can be used to predict its electronic structure, vibrational frequencies, and reactivity. mdpi.com Molecular docking simulations could be employed to explore its potential interactions with biological targets, guiding the design of new bioactive compounds. These computational studies can complement experimental work and accelerate the discovery of new applications.

Table 2: Emerging Methodologies for the Study of this compound

| Methodology | Application | Potential Insights |

| High-Throughput Synthesis and Screening | Rapid generation of derivatives and evaluation of their properties | Identification of lead compounds for specific applications |

| Advanced Mass Spectrometry (e.g., MS/MS) | Detailed structural analysis and fragmentation studies | Elucidation of complex structures and reaction pathways |

| Cryo-Electron Microscopy (Cryo-EM) | Structural determination of complexes with biomolecules | Understanding of binding modes and mechanisms of action |

| Machine Learning and AI in Chemistry | Prediction of properties and reaction outcomes | Accelerated discovery and optimization of synthetic routes and applications |

Identification of Unexplored Academic Research Avenues and Persistent Challenges for this compound

This compound, a substituted aromatic amide, primarily serves as a versatile intermediate in the synthesis of more complex molecules. While its role as a building block is established, a thorough review of the scientific literature reveals several unexplored research avenues and persistent challenges that could pave the way for future investigations. These opportunities span from elucidating its intrinsic bioactivity to overcoming synthetic and characterization hurdles.

Unexplored Academic Research Avenues

The current body of research on this compound is largely focused on its utility in creating derivatives with specific therapeutic targets. However, the molecule itself presents several opportunities for novel research.

Intrinsic Biological and Pharmacological Profiling: While derivatives of similar compounds have been explored for various biological activities, the intrinsic bioactivity of this compound remains largely uncharacterized. mdpi.comnih.gov A significant research gap exists in the systematic screening of this compound for its own potential pharmacological effects. Areas for exploration could include:

Antioxidant Properties: Given that derivatives have shown potent antioxidant activity, sometimes greater than ascorbic acid, a foundational study on the parent compound's ability to scavenge free radicals is warranted. mdpi.com

Antimicrobial and Anthelmintic Activity: Simplified derivatives of complex drugs like albendazole, which share some structural similarities with the methoxyphenyl)amide moiety, have demonstrated anthelmintic properties. nih.gov This suggests that a baseline screening of this compound against various microbial and parasitic species could yield interesting results.

Anticancer Potential: Novel derivatives containing the (4-methoxyphenyl)amino moiety have been synthesized and tested for anticancer activity against cell lines like human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). mdpi.com Investigating the cytotoxic profile of the parent compound could provide a valuable baseline and inform the design of future, more potent derivatives.

Materials Science and Coordination Chemistry: The amide functionality is known for its ability to act as a ligand and participate in hydrogen bonding, making such compounds valuable in materials science and supramolecular chemistry. nih.govresearchgate.net Research into related N-(4-methoxyphenyl) sulfonamides has shown complex intermolecular interactions and hydrogen bonding patterns that influence their crystal structures. mdpi.comresearchgate.net Unexplored avenues for this compound include:

Crystal Engineering: A detailed investigation into its crystal structure and polymorphism could reveal different packing arrangements and intermolecular interactions. Understanding these properties is crucial for applications in solid-state materials and pharmaceuticals.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The presence of amino and amide groups provides potential coordination sites for metal ions. Exploring its ability to form coordination polymers or MOFs could lead to new materials with catalytic, sensing, or gas storage properties.

The following table summarizes potential research avenues that are currently underexplored:

| Research Area | Specific Focus | Rationale |

| Pharmacology | Intrinsic Antioxidant Activity | Derivatives show significant antioxidant potential, but the core molecule's activity is unknown. mdpi.com |

| Broad-Spectrum Antimicrobial Screening | Structural similarities to other bioactive compounds suggest potential antimicrobial effects. nih.gov | |

| Baseline Cytotoxicity Profiling | Derivatives have been tested for anticancer activity; understanding the parent compound's profile is a logical next step. mdpi.com | |

| Materials Science | Crystal Structure Analysis & Polymorphism | Amide and amino groups suggest complex hydrogen bonding, which is fundamental for material properties. nih.govmdpi.com |

| Development of Coordination Polymers | Potential for creating novel materials with functional properties by coordinating with metal ions. |

Persistent Challenges

Despite its utility as a synthetic intermediate, working with this compound is not without its challenges. These challenges represent areas where methodological development and further research are needed.

Synthetic and Purification Hurdles: While the synthesis of related amides can be straightforward, challenges often arise that can impact yield, purity, and scalability.

Reaction Optimization: The synthesis of related sulfonamides has shown variable yields, with one isomer yielding only 17.83% compared to 85.84% for another, indicating that reaction conditions are highly sensitive to substituent positions. mdpi.com Systematic studies to optimize the synthesis of this compound, exploring different coupling reagents, solvents, and temperature profiles, are lacking.

Purification Strategies: Recrystallization is a common purification method, but it can lead to significant product loss. mdpi.com For instance, the yield of a related compound dropped to 37% after recrystallization. mdpi.com Developing more efficient purification protocols, such as alternative chromatographic methods, would be beneficial for obtaining high-purity material for subsequent applications.

"Green" Chemistry Approaches: Many amide synthesis protocols rely on traditional solvents and reagents. There is an opportunity to develop more environmentally benign synthetic routes, for example, by using mechanochemistry or greener solvents, which has been successfully applied to related compounds. mdpi.com

Characterization and Stability: Full characterization is essential for any chemical compound, but specific challenges can arise.

Structural Elucidation: While standard techniques like NMR and mass spectrometry are used, detailed crystallographic analysis provides unambiguous structural confirmation and insights into solid-state packing. nih.govresearchgate.net Obtaining single crystals of sufficient quality for X-ray diffraction can be a challenge and often requires extensive screening of crystallization conditions.

Stability Studies: There is limited published data on the chemical stability of this compound under various conditions (e.g., pH, temperature, light exposure). Such studies are crucial for determining appropriate storage conditions and predicting its shelf-life, especially if it is to be considered for biological or material applications.

The table below outlines the key challenges that require further investigation.

| Challenge Category | Specific Issue | Significance |

| Synthesis | Variable and Potentially Low Yields | Optimization is needed to improve efficiency and make the compound more accessible for research. mdpi.com |

| Purification Inefficiencies | Development of better purification methods is required to ensure high purity without significant material loss. mdpi.com | |

| Characterization | Lack of Detailed Crystallographic Data | X-ray crystal structure is needed to confirm conformation and understand intermolecular interactions. nih.govresearchgate.net |

| Limited Stability Data | A comprehensive stability profile is essential for handling, storage, and potential application development. |

By addressing these unexplored avenues and persistent challenges, the scientific community can unlock the full potential of this compound, moving it beyond its current role as a simple intermediate to potentially a valuable compound in its own right.

Q & A

Q. What are the common synthetic routes for N-(3-Amino-4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. A common approach starts with coupling 3-amino-4-methoxyphenylamine with propanoyl chloride under controlled pH (e.g., using a base like triethylamine) and inert conditions to prevent oxidation . Optimization focuses on temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while purification employs column chromatography or recrystallization .

Q. Which analytical methods are recommended for confirming the structure and purity of this compound?